molecular formula C16H24N2O5S B4758122 4-methoxy-3-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide

4-methoxy-3-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4758122
M. Wt: 356.4 g/mol
InChI Key: XNDHTGQLNUHHMG-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as benzamides, which are often characterized by a benzoyl group attached to an amine group. Benzamides have diverse applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of similar benzamide derivatives often involves reactions like carbamoyl transfer, where a carbamoyl group is transferred to an amine, as demonstrated by Liu, Guo, and Chen (2015) in their synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides (Liu, Guo, & Chen, 2015).

Molecular Structure Analysis

Benzamide derivatives often exhibit complex molecular structures with a variety of functional groups. The molecular structure can be analyzed using X-ray diffraction and DFT calculations, as done by Demir et al. (2015) for a similar benzamide derivative (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides participate in various chemical reactions, including radical cyclization and sulfonylation, as explored by Liu et al. (2016) in their study on 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones (Liu et al., 2016).

Physical Properties Analysis

The physical properties of benzamides depend on their molecular structure. The presence of methoxy and sulfonyl groups can influence properties like solubility and melting point. These properties can be inferred from the general characteristics of similar benzamide compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of benzamides are influenced by their functional groups. Studies like that of Bhaskar et al. (2019) on benzamide derivatives provide insights into these properties (Bhaskar et al., 2019).

properties

IUPAC Name

4-methoxy-N-(oxolan-2-ylmethyl)-3-(propylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-3-8-18-24(20,21)15-10-12(6-7-14(15)22-2)16(19)17-11-13-5-4-9-23-13/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDHTGQLNUHHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-(propylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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